HA14‑1 Exhibits High Selectivity for Bcl‑2, in Contrast to the Broad‑Spectrum Activity of ABT‑737
HA14‑1 is a selective Bcl‑2 inhibitor with a Kᵢ of 9,000 nM and no measurable affinity for Bcl‑xL, Mcl‑1, or Bcl‑w [REFS‑1]. In contrast, ABT‑737 potently inhibits both Bcl‑2 (Kᵢ < 1 nM) and Bcl‑xL (Kᵢ < 0.5 nM) [REFS‑1]. This >9,000‑fold difference in Bcl‑xL affinity explains why HA14‑1 does not induce thrombocytopenia, a dose‑limiting toxicity of ABT‑737 [REFS‑2].
| Evidence Dimension | Binding affinity (Kᵢ) for Bcl-2 and Bcl-xL |
|---|---|
| Target Compound Data | Bcl-2 Kᵢ = 9,000 nM; Bcl-xL Kᵢ = no significant binding |
| Comparator Or Baseline | ABT-737: Bcl-2 Kᵢ < 1 nM; Bcl-xL Kᵢ < 0.5 nM |
| Quantified Difference | >9,000-fold higher selectivity for Bcl-2 over Bcl-xL with HA14-1 |
| Conditions | Fluorescence polarization competitive binding assay using recombinant Bcl-2 and Bcl-xL proteins |
Why This Matters
This selectivity profile makes HA14‑1 the preferred tool compound for dissecting Bcl‑2‑specific biology without confounding effects from Bcl‑xL inhibition.
- [1] Table 1: Affinity of Bcl-2 inhibitors for antiapoptotic Bcl-2 family members. Cell Death Differ. 2008;15(9):1411-1421. View Source
- [2] Wei H, Harper MT. Comparison of putative BH3 mimetics AT-101, HA14-1, sabutoclax and TW-37 with ABT-737 in platelets. Platelets. 2021;32(1):105-113. View Source
